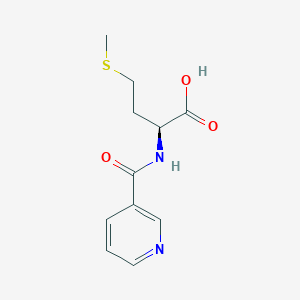

Methionine, N-(3-pyridinylcarbonyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methylsulfanyl-2-(pyridine-3-carbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-17-6-4-9(11(15)16)13-10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOZUYPEUMYKMV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365122 | |

| Record name | AC1LXDHJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-91-8, 17274-90-7 | |

| Record name | N-(3-Pyridinylcarbonyl)-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17274-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1LXDHJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Methionine, N 3 Pyridinylcarbonyl

Development of Novel Synthetic Pathways for N-(3-Pyridinylcarbonyl)-Methionine

The core of synthesizing N-(3-pyridinylcarbonyl)-methionine lies in the formation of an amide bond between the amino group of methionine and the carboxyl group of nicotinic acid (pyridine-3-carboxylic acid). The development of synthetic pathways has been geared towards improving efficiency, yield, and purity, while also considering environmentally benign processes.

The direct condensation of a carboxylic acid and an amine to form an amide bond is an energetically unfavorable process that typically requires the activation of the carboxylic acid. researchgate.net Various coupling reagents have been developed to facilitate this transformation, and their selection is crucial for optimizing the synthesis of N-(3-pyridinylcarbonyl)-methionine.

Commonly, nicotinic acid is activated to form a more reactive species that is susceptible to nucleophilic attack by the amino group of methionine. One established method involves the conversion of nicotinic acid to nicotinoyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methionine, often in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

More sophisticated coupling reagents are widely used in peptide synthesis and can be applied to the synthesis of N-nicotinoyl amino acids. Reagents such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU) have been successfully employed for the coupling of nicotinic acid hydrazide with N-protected L-amino acids, yielding the desired products in very high yields and purity. mdpi.com This suggests that HATU, along with other modern coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with Hydroxybenzotriazole (HOBt), could be highly effective for the direct coupling of nicotinic acid and methionine. mdpi.com The optimization of such reactions involves screening different coupling agents, solvents, bases, and reaction temperatures to maximize the yield and minimize side reactions, such as racemization of the methionine chiral center.

Solid-phase synthesis offers another avenue for the preparation of nicotinoyl amino acid derivatives. For instance, N-nicotinoyl-L-leucine has been synthesized using Fmoc solid-phase peptide synthesis. researchgate.net This methodology allows for the attachment of methionine to a solid support, followed by the coupling of nicotinic acid, and subsequent cleavage from the resin. This approach can simplify purification and allow for the modular synthesis of more complex derivatives.

A summary of common coupling reagents and their typical reaction conditions is presented in the table below.

| Coupling Reagent | Activating Agent/Additive | Base | Typical Solvent | Reaction Conditions |

| Thionyl Chloride (SOCl₂) | None | Pyridine (B92270) or Triethylamine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | 0 °C to room temperature |

| HATU | None | Diisopropylethylamine (DIPEA) or Triethylamine | Dimethylformamide (DMF) | 0 °C to room temperature |

| EDC | HOBt | DIPEA or N-Methylmorpholine (NMM) | DMF or DCM | 0 °C to room temperature |

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. nih.gov For the synthesis of N-(3-pyridinylcarbonyl)-methionine, this involves exploring alternative solvents, catalysts, and energy sources to reduce waste and avoid the use of hazardous materials.

One promising green approach is the use of biocatalysis. Enzymes such as aminoacylases are being investigated for the synthesis of N-acyl amino acids. These enzymatic methods offer high selectivity and operate under mild reaction conditions, often in aqueous media, thus avoiding the need for harsh chemicals and organic solvents. uni-duesseldorf.de The industrial production of nicotinic acid itself is also shifting towards biocatalytic processes, which can provide a sustainable source of the starting material. nih.govnih.govfrontiersin.org

Another green chemistry strategy is the use of safer and more environmentally benign solvents. Water is an ideal green solvent, and methods for conducting acylation reactions in aqueous media are being developed. For example, N-chloroacetylation of amines has been successfully performed in a phosphate (B84403) buffer, highlighting the potential for aqueous-based synthesis of N-acyl amino acids. acs.org

Microwave-assisted synthesis is another green technique that can be applied. Microwave irradiation can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. The synthesis of pyrimidine (B1678525) derivatives, another class of N-heterocycles, has been shown to be efficient under microwave irradiation, suggesting its applicability to the synthesis of N-(3-pyridinylcarbonyl)-methionine. nih.gov

The table below summarizes some green chemistry approaches applicable to the synthesis of N-(3-pyridinylcarbonyl)-methionine.

| Green Chemistry Approach | Key Features | Potential Advantages |

| Biocatalysis (e.g., Aminoacylases) | Use of enzymes as catalysts | Mild reaction conditions, high selectivity, aqueous media, reduced waste |

| Aqueous Synthesis | Use of water as a solvent | Non-toxic, non-flammable, readily available, simplifies product isolation |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Reduced reaction times, increased yields, lower energy consumption |

Synthesis of Structural Analogs and Isosteres of N-(3-Pyridinylcarbonyl)-Methionine

The synthesis of structural analogs and isosteres of N-(3-pyridinylcarbonyl)-methionine is a key strategy for understanding its biological activity and developing new compounds with improved properties. This involves systematic modifications to the methionine side chain, the pyridine ring, and the linker between these two moieties.

The thioether side chain of methionine is a primary target for modification. It is susceptible to oxidation, which can occur both chemically and biologically. nih.gov

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom of the methionine side chain can be oxidized to form the corresponding sulfoxide and sulfone. researchgate.net The synthesis of methionine sulfoxide-containing peptides can be achieved by incorporating methionine sulfoxide as a building block during solid-phase peptide synthesis. This approach has been shown to improve the solubility and purification of aggregation-prone peptides. nih.govnih.gov Alternatively, on-resin oxidation of methionine-containing peptides can be performed using mild oxidizing agents. researchgate.net Further oxidation leads to the formation of the methionine sulfone, which is generally an irreversible modification. nasa.gov

The table below provides an overview of methionine side chain modifications and the corresponding isosteres.

| Modification | Resulting Structure | Key Features |

| Oxidation | Methionine Sulfoxide | Increased polarity, two diastereomers |

| Oxidation | Methionine Sulfone | Highly polar, generally irreversible |

| Isosteric Replacement | Norleucine | Lacks sulfur, similar size and hydrophobicity |

The electronic properties and steric profile of the pyridine ring can be modulated by introducing substituents at various positions. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, functionalization of the pyridine ring is a well-established field in medicinal chemistry.

Substitution at other positions: While the parent compound has a 3-pyridinylcarbonyl moiety, analogs with 2- or 4-pyridinylcarbonyl groups can be synthesized by starting with the corresponding picolinic acid or isonicotinic acid.

Introduction of substituents: Various substituents such as halogens, alkyl, alkoxy, and amino groups can be introduced onto the pyridine ring of nicotinic acid before coupling with methionine. The synthesis of polysubstituted pyridines is an active area of research, with methods available to introduce a wide range of functional groups. nih.gov For example, amino-3,5-dicyanopyridines have been synthesized and evaluated as ligands for adenosine (B11128) receptors, demonstrating the feasibility of creating highly substituted pyridine derivatives. nih.gov

The synthesis of these analogs would typically involve the preparation of the substituted nicotinic acid derivative first, followed by coupling to methionine using the methods described in section 2.1.1.

The amide bond serves as the direct linker between the 3-pyridinylcarbonyl moiety and methionine. The properties of this linker can be modified by inserting spacers or altering its chemical nature.

Introduction of Spacers: Aliphatic or other types of spacers can be introduced between the pyridine ring and the carbonyl group. For example, instead of nicotinic acid, a derivative like 3-(pyridin-3-yl)propanoic acid could be used. This would extend the length of the linker and alter the spatial relationship between the pyridine ring and the methionine moiety.

Modification of the Linker Amino Acid: In a broader context of peptide and conjugate chemistry, the nature of the amino acid itself can be considered part of the linker. While the core of the target compound is methionine, one could envision synthesizing derivatives where the nicotinoyl group is attached to a different amino acid, or where a dipeptide linker is used. Studies on cell-penetrating peptides have shown that modifying the linker amino acid can significantly impact the properties of the molecule. nih.gov

The synthesis of such analogs would involve the preparation of the desired pyridine-containing carboxylic acid with the incorporated linker, followed by its coupling to methionine.

Stereoselective Synthesis of Enantiopure N-(3-Pyridinylcarbonyl)-Methionine Derivatives

The stereoselective synthesis of N-(3-pyridinylcarbonyl)-L-methionine is crucial for its potential applications in various scientific fields. The most common and effective approach involves the use of coupling reagents developed for peptide synthesis, which are designed to facilitate amide bond formation while minimizing racemization. highfine.com

One plausible and widely applicable method is the carbodiimide-mediated coupling, often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). acs.orgresearchgate.net These additives act as racemization suppressors. highfine.com The general reaction scheme involves the activation of the carboxylic acid group of nicotinic acid, followed by nucleophilic attack by the amino group of L-methionine.

General Procedure:

Activation of Nicotinic Acid: Nicotinic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with a racemization suppressor like HOBt. This mixture is typically stirred at 0°C to form the activated ester intermediate.

Coupling with L-Methionine: A solution of L-methionine, with its amino group deprotonated by a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is added to the activated nicotinic acid solution. highfine.com The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete coupling.

Work-up and Purification: Upon completion of the reaction, the by-products, such as dicyclohexylurea (DCU) if DCC is used, are removed by filtration. The filtrate is then subjected to an aqueous work-up to remove excess reagents and water-soluble by-products. The final product, N-(3-pyridinylcarbonyl)-L-methionine, is typically purified by recrystallization or column chromatography.

The choice of solvent, base, and coupling reagent can significantly impact the yield and enantiomeric purity of the final product. The table below summarizes various coupling reagents and their typical performance in similar N-acylation reactions.

| Coupling Reagent | Additive | Typical Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | Inexpensive and effective. | Forms insoluble DCU by-product, which can complicate purification. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or OxymaPure | DCM, DMF, Water | Water-soluble by-product is easily removed during aqueous work-up. | More expensive than DCC. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None (contains HOAt) | DMF, NMP | High coupling efficiency and low racemization. sigmaaldrich.com | High cost and potential for side reactions if not used carefully. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None | DMF, DCM | Effective for sterically hindered couplings with minimal racemization. sigmaaldrich.com | Generates phosphonium (B103445) by-products. |

An alternative to chemical coupling reagents is the use of enzymatic synthesis. While not as commonly reported for this specific compound, enzymes such as N-acyl-amino acid racemase (NAAAR) or specific ligases could potentially be employed for the stereoselective synthesis or resolution of racemic mixtures. ed.ac.uk For instance, a chemo-enzymatic approach could involve the non-selective N-acylation of DL-methionine followed by enzymatic resolution to isolate the desired L-enantiomer.

Scale-Up Considerations for Laboratory Research Quantities

Scaling up the synthesis of N-(3-pyridinylcarbonyl)-methionine from milligram to multigram or kilogram quantities for laboratory research presents several challenges that need to be addressed to ensure safety, efficiency, and product quality.

Key Considerations for Scale-Up:

Reagent Selection and Stoichiometry: On a larger scale, the cost of reagents becomes a more significant factor. While highly efficient coupling reagents like HATU are excellent for small-scale synthesis, more economical options like EDC or DCC with HOBt might be preferred for larger quantities. sigmaaldrich.com Precise control of stoichiometry is crucial to minimize side reactions and facilitate purification.

Solvent Choice and Volume: The choice of solvent impacts reaction kinetics, solubility of reagents and products, and ease of work-up. Solvents like DMF are effective but can be difficult to remove completely. On a larger scale, the volume of solvent used directly affects reactor size and waste disposal costs. Using more concentrated reaction mixtures is often desirable, but this can lead to issues with mixing and heat transfer.

Reaction Monitoring and Control: Continuous monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of impurities. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. Temperature control is also critical, as exothermic coupling reactions can lead to localized heating and increased racemization if not managed properly. The use of a jacketed reactor with controlled heating and cooling is recommended for larger scale reactions.

Work-up and Purification: The purification method used at the laboratory bench may not be directly transferable to a larger scale. Filtration of large quantities of by-products like DCU can be slow and inefficient. Recrystallization is often a preferred method for purification on a larger scale as it can be more cost-effective and scalable than chromatography. The choice of recrystallization solvent is critical and needs to be optimized to provide good recovery and high purity.

Safety: A thorough safety assessment of all reagents and procedures is necessary before scaling up. The thermal stability of coupling reagents, some of which can be explosive under certain conditions, should be considered. acs.org The handling of flammable solvents and potentially hazardous reagents requires appropriate engineering controls and personal protective equipment.

The following table outlines some of the key parameters to consider when scaling up the synthesis of N-(3-pyridinylcarbonyl)-methionine.

| Parameter | Small Scale (mg) | Laboratory Scale-Up (g to kg) | Rationale for Change |

|---|---|---|---|

| Coupling Reagent | HATU, PyBOP | EDC/HOBt, DCC/HOBt | Cost-effectiveness and availability of reagents. sigmaaldrich.com |

| Purification | Column Chromatography | Recrystallization, Trituration | Scalability, cost, and efficiency of the purification method. |

| Reaction Vessel | Round-bottom flask | Jacketed reactor | Improved temperature control and mixing. |

| Monitoring | TLC | HPLC, in-process NMR | More quantitative and precise monitoring of reaction progress. |

| By-product Removal | Direct filtration | Filtration followed by washes, extraction | Efficient removal of larger quantities of by-products. |

By carefully considering these factors, the stereoselective synthesis of N-(3-pyridinylcarbonyl)-methionine can be successfully scaled up to produce the quantities required for extensive laboratory research while maintaining high purity and enantiomeric integrity.

Advanced Analytical Methodologies for Research Purity and Quantification of N 3 Pyridinylcarbonyl Methionine

Chromatographic Techniques for High-Purity Isolation and Characterization in Research

Chromatographic methods are indispensable for separating N-(3-Pyridinylcarbonyl)-Methionine from starting materials, byproducts, and degradants, thereby enabling its purification and accurate quantification. The most common approaches for analyzing N-acylated amino acids involve high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of non-volatile compounds like N-(3-Pyridinylcarbonyl)-Methionine. researchgate.net A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from related impurities.

The method development process focuses on optimizing several key parameters to achieve high resolution, good peak shape, and appropriate retention times. The presence of the pyridine (B92270) ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice.

Key Methodological Considerations:

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, offering excellent hydrophobic retention for the molecule. The choice of particle size (e.g., 5 µm for standard analysis or <2 µm for ultra-high performance) will dictate the efficiency and backpressure of the separation.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile (B52724) or methanol) is generally required. The aqueous phase is often acidified with 0.1% trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid group and protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks.

Detection: The pyridine moiety in the N-(3-pyridinylcarbonyl) group allows for sensitive detection using a UV-Vis spectrophotometer, typically around 260 nm. For more selective and sensitive analysis, and for confirmation of identity, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net

Below is a sample data table outlining a typical HPLC method for the analysis of N-(3-Pyridinylcarbonyl)-Methionine.

Table 1: Example HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

| Expected Retention Time | ~8.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While N-(3-Pyridinylcarbonyl)-Methionine itself is not volatile and thus unsuitable for direct GC analysis, GC-MS is an essential tool for identifying and quantifying volatile byproducts that may be present from its synthesis. Such impurities could include residual solvents or unreacted starting materials.

The synthesis of N-(3-Pyridinylcarbonyl)-Methionine would likely involve the reaction of methionine with an activated form of nicotinic acid (e.g., nicotinoyl chloride) in the presence of a base and a solvent. GC-MS analysis of the crude product can detect trace amounts of these volatile species. The sample is typically dissolved in a suitable solvent and injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase before being detected and identified by the mass spectrometer.

Potential Volatile Byproducts Detectable by GC-MS:

Pyridine: Often used as a solvent or base in acylation reactions.

Dichloromethane (B109758)/Chloroform: Common solvents for organic synthesis.

Nicotinonitrile: A potential impurity in the nicotinic acid starting material.

Methanethiol: A potential volatile degradation product of methionine.

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Contexts

Spectroscopic techniques provide definitive structural information, confirming the identity and stereochemistry of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework of N-(3-Pyridinylcarbonyl)-Methionine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for every unique proton in the molecule. This includes four signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the pyridine ring, a doublet for the amide N-H proton, a multiplet for the α-proton of the methionine backbone, multiplets for the β- and γ-methylene protons, and a sharp singlet around 2.1 ppm for the terminal S-methyl group.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for the pyridine ring carbons, the two carbonyl carbons (amide and carboxylic acid), and the three aliphatic carbons of the methionine residue.

Stereochemical Analysis: Since the synthesis starts with L-methionine, it is crucial to confirm that no racemization has occurred. This can be achieved using chiral NMR spectroscopy. By adding a chiral shift reagent to the NMR sample, the enantiomers (if any D-form is present) will interact differently, leading to separate signals for the L- and D-forms, allowing for the determination of enantiomeric purity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| Pyridine C2-H | ~8.9 (s) | ~152 |

| Pyridine C6-H | ~8.7 (d) | ~148 |

| Pyridine C4-H | ~8.2 (d) | ~135 |

| Pyridine C5-H | ~7.5 (t) | ~124 |

| Amide N-H | ~8.4 (d) | - |

| Methionine α-CH | ~4.8 (m) | ~52 |

| Methionine γ-CH₂ | ~2.6 (t) | ~30 |

| Methionine β-CH₂ | ~2.2 (m) | ~31 |

| Methionine S-CH₃ | ~2.1 (s) | ~15 |

| Amide C=O | - | ~165 |

| Carboxyl C=O | - | ~174 |

| Pyridine C3 | - | ~130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Research

Mass spectrometry (MS) is used to confirm the molecular weight of N-(3-Pyridinylcarbonyl)-Methionine and to gain further structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this type of molecule.

The high-resolution mass spectrum would be used to confirm the elemental composition. For N-(3-Pyridinylcarbonyl)-Methionine (C₁₁H₁₄N₂O₃S), the expected monoisotopic mass is 270.0729 Da. In positive-ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 271.0807.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide characteristic fragments that confirm the structure. Key fragmentation pathways would include:

Cleavage of the amide bond, yielding the nicotinoyl cation.

Loss of the methionine side chain.

Neutral loss of water or formic acid from the parent ion.

Table 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| 271.0807 | [M+H]⁺ (Parent Ion) |

| 253.0701 | [M+H - H₂O]⁺ |

| 225.0752 | [M+H - HCOOH]⁺ |

| 124.0453 | [Nicotinamide]⁺ |

| 106.0344 | [Nicotinoyl cation]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. The spectra provide a unique "fingerprint" for N-(3-Pyridinylcarbonyl)-Methionine.

Key expected vibrational modes include:

Amide Bands: A strong C=O stretch (Amide I) near 1650 cm⁻¹ and an N-H bend (Amide II) near 1550 cm⁻¹.

Carboxylic Acid: A C=O stretch around 1710 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.

Pyridine Ring: A series of C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.

Thioether C-S Stretch: A weaker band in the 750-650 cm⁻¹ region, which is often more prominent in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Technique |

|---|---|---|

| 3300-2500 | O-H stretch (Carboxylic Acid) | IR |

| ~3250 | N-H stretch (Amide) | IR |

| ~3050 | Aromatic C-H stretch | IR, Raman |

| ~2950 | Aliphatic C-H stretch | IR, Raman |

| ~1710 | C=O stretch (Carboxylic Acid) | IR |

| ~1650 | C=O stretch (Amide I) | IR |

| ~1590 | C=C/C=N stretch (Pyridine Ring) | IR, Raman |

| ~1550 | N-H bend (Amide II) | IR |

| ~700 | C-S stretch (Thioether) | Raman |

Purity Assessment Methodologies for Synthetic Compounds in Research

The rigorous characterization of synthetic compounds is a cornerstone of chemical research, ensuring that observed biological or chemical activity is attributable to the compound of interest and not to impurities. For novel derivatives such as N-(3-Pyridinylcarbonyl)-Methionine, a multi-faceted analytical approach is imperative to confirm its identity, structural integrity, and purity. This involves a suite of methodologies designed to probe different aspects of the molecule's composition and stereochemistry. High-performance liquid chromatography (HPLC) is a frequently utilized technique for assessing the purity of N-acyl-α-amino acids. nih.gov Furthermore, various analytical methods, including different forms of chromatography and electrophoresis, are employed to identify and quantify impurities in amino acid derivatives. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides an empirical validation of a compound's chemical formula by comparing the experimentally determined elemental composition with the theoretically calculated values. For N-(3-Pyridinylcarbonyl)-Methionine, with a molecular formula of C₁₁H₁₄N₂O₃S, this analysis is crucial for confirming that the synthesis has yielded the correct product without significant contamination from starting materials, solvents, or by-products.

The process involves the combustion of a precisely weighed sample of the compound under controlled conditions. The resulting combustion gases (such as CO₂, H₂O, N₂, and SO₂) are then quantitatively measured. The masses of these gases are used to calculate the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the original sample. The oxygen percentage is typically determined by difference.

The experimental results are expected to fall within a narrow margin of error, typically ±0.4%, of the theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the compound's elemental integrity and supports the proposed molecular formula. nih.gov

Table 1: Comparative Results of Elemental Analysis for N-(3-Pyridinylcarbonyl)-Methionine (C₁₁H₁₄N₂O₃S) Theoretical values are calculated based on the molecular formula. Experimental values are hypothetical and represent typical results for a high-purity research compound.

| Element | Theoretical Mass % | Experimental Mass % | Deviation |

|---|---|---|---|

| Carbon (C) | 51.95% | 51.89% | -0.06% |

| Hydrogen (H) | 5.55% | 5.59% | +0.04% |

| Nitrogen (N) | 11.01% | 11.05% | +0.04% |

| Oxygen (O) | 18.87% | 18.95% | +0.08% |

| Sulfur (S) | 12.61% | 12.52% | -0.09% |

Chiral Purity Determination Methods

Since the synthesis of N-(3-Pyridinylcarbonyl)-Methionine starts from a chiral amino acid (L-Methionine or D-Methionine), verifying the enantiomeric purity of the final product is critical. Racemization can potentially occur during the acylation reaction, leading to a mixture of enantiomers which could have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds. nih.govnih.gov

This determination can be achieved through two primary HPLC strategies:

Chiral Stationary Phases (CSPs): The sample is passed through a column containing a chiral stationary phase. The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. CSPs based on macrocyclic glycopeptides, for instance, have shown excellent selectivity for N-blocked amino acids. sigmaaldrich.com

Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov A common approach involves using o-phthalaldehyde (OPA) in conjunction with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindoles that are readily separable and detectable. researchgate.netresearchgate.net

Following separation, the peak areas for each enantiomer are integrated. The enantiomeric excess is then calculated to quantify the purity. For research purposes, an enantiomeric excess of >98% is often required.

Table 2: Illustrative Chiral HPLC Data for N-(3-Pyridinylcarbonyl)-L-Methionine Hypothetical data based on pre-column derivatization and analysis on a reverse-phase C18 column. The desired product is the L-enantiomer.

| Enantiomer | Retention Time (min) | Peak Area | Percentage of Total Area |

|---|---|---|---|

| N-(3-pyridinylcarbonyl)-D-methionine | 14.2 | 15,300 | 0.7% |

| N-(3-pyridinylcarbonyl)-L-methionine | 15.8 | 2,170,500 | 99.3% |

Enantiomeric Excess (e.e.) = [(Area L - Area D) / (Area L + Area D)] x 100% = 98.6%

In Vitro Biological Activity and Mechanistic Investigations of N 3 Pyridinylcarbonyl Methionine

Exploration of Molecular Targets and Ligand-Receptor Interactions In Vitro

Enzyme Inhibition and Activation Assays

No studies detailing the inhibitory or activating effects of N-(3-Pyridinylcarbonyl)-Methionine on any specific enzymes were identified. Research on other nicotinic acid derivatives has explored their roles in various enzymatic processes, but these findings cannot be extrapolated to the methionine conjugate without direct experimental evidence.

Receptor Binding Studies in Isolated Systems

There is a lack of data from receptor binding assays for N-(3-Pyridinylcarbonyl)-Methionine. Consequently, its affinity and selectivity for any particular receptors are unknown.

Cellular Pathway Modulation Studies in Cultured Cell Lines

Gene Expression Profiling In Vitro

No in vitro studies on cultured cell lines have been published that analyze changes in gene expression profiles following treatment with N-(3-Pyridinylcarbonyl)-Methionine.

Protein Expression and Post-Translational Modification Analysis in Cell Models

Information regarding the impact of N-(3-Pyridinylcarbonyl)-Methionine on protein expression levels or post-translational modifications in cellular models is not available in the current scientific literature.

Intracellular Signaling Pathway Assessment

The effects of N-(3-Pyridinylcarbonyl)-Methionine on intracellular signaling pathways have not been investigated or reported.

Due to a lack of available scientific data specifically detailing the in vitro biological activity, metabolic impact, and mechanisms of action for the chemical compound “Methionine, N-(3-pyridinylcarbonyl)-”, it is not possible to generate the requested article with the specified level of scientific accuracy and detail. Extensive searches for research literature on this particular compound did not yield studies that would allow for a thorough and informative discussion of the topics outlined in the user's request, specifically concerning its investigation in cell-based and biochemical assays.

The existing body of research focuses on related but distinct areas, such as the metabolic interplay between nicotinamide (a related chemical structure) and methionine, the broader field of methionine metabolism in various biological contexts, and the synthesis of different nicotinoyl-amino acid derivatives for other applications. However, none of the available resources provide the specific experimental data required to populate the requested sections on the metabolic impact and mechanistic elucidation of “Methionine, N-(3-pyridinylcarbonyl)-”.

Therefore, to maintain the integrity of scientific accuracy and adhere to the strict content requirements of the request, the article cannot be generated at this time. Further empirical research on “Methionine, N-(3-pyridinylcarbonyl)-” would be necessary to provide the specific findings requested.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Pyridinylcarbonyl Methionine Derivatives

Design Principles for SAR Studies of N-(3-Pyridinylcarbonyl)-Methionine Derivatives

Rational drug design for N-(3-Pyridinylcarbonyl)-Methionine derivatives hinges on a detailed understanding of the interactions between the ligand and its biological target. While the specific targets for this compound are varied, a common approach involves modifying key structural components: the pyridine (B92270) ring, the amide linkage, and the methionine side chain.

For instance, if the target protein has a well-defined binding pocket, modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties and influence interactions like hydrogen bonding or π-π stacking. Similarly, modifications to the methionine portion, such as altering the length of the side chain or introducing different functional groups, can probe the steric and hydrophobic requirements of the binding site.

Table 1: Hypothetical Modifications and Expected Interaction Changes

| Modification Site | Substituent | Potential Interaction Change |

| Pyridine Ring | -OCH3 (electron-donating) | Enhanced hydrogen bonding capability |

| Pyridine Ring | -NO2 (electron-withdrawing) | Altered π-π stacking interactions |

| Methionine Side Chain | Isopropyl group | Increased hydrophobic interactions |

| Amide Linkage | N-methylation | Reduced hydrogen bond donor capacity |

This systematic approach allows researchers to build a pharmacophore model, which is a three-dimensional representation of the essential features required for biological activity.

Combinatorial chemistry is a powerful tool for rapidly generating a large and diverse library of N-(3-Pyridinylcarbonyl)-Methionine derivatives. nih.govniscpr.res.in This technique allows for the systematic and simultaneous synthesis of numerous compounds, which can then be screened for biological activity. nih.govniscpr.res.in

The "split-and-pool" synthesis strategy is a common method in combinatorial chemistry. In the context of N-(3-Pyridinylcarbonyl)-Methionine derivatives, this could involve starting with a solid support to which methionine is attached. The support is then split into multiple portions, and each portion is reacted with a different derivative of nicotinic acid (the 3-pyridinylcarbonyl moiety). The portions are then pooled, mixed, and split again for the next diversification step, such as modification of the methionine side chain. This process can quickly generate thousands of unique compounds.

The use of combinatorial chemistry accelerates the identification of "hit" compounds and provides a broad dataset for establishing robust SAR trends. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of N-(3-Pyridinylcarbonyl)-Methionine derivatives with their biological activity. This approach is instrumental in predicting the activity of novel compounds and optimizing lead structures.

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors that capture the physicochemical properties of the compounds. For N-(3-Pyridinylcarbonyl)-Methionine derivatives, relevant descriptors can be categorized as follows:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These can be calculated using quantum chemistry software.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and van der Waals volume are common steric descriptors.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a crucial descriptor that quantifies the hydrophobicity of a molecule, which influences its ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices, which describe the branching and connectivity of atoms.

The selection of appropriate descriptors is critical for building a predictive QSAR model.

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used techniques. The validity of the resulting model must be rigorously assessed through statistical validation.

Key validation parameters include:

Correlation Coefficient (R²): This indicates the goodness of fit of the model to the training data.

Cross-validated Correlation Coefficient (Q²): This is a measure of the model's predictive ability, typically calculated using the leave-one-out method. A high Q² value (typically > 0.5) is indicative of a robust model.

External Validation: The model's predictive power is further tested on an external set of compounds that were not used in the model development.

A statistically validated QSAR model can then be used to predict the biological activity of newly designed N-(3-Pyridinylcarbonyl)-Methionine derivatives, prioritizing the synthesis of the most promising candidates.

Impact of Stereochemistry on In Vitro Biological Activity

Methionine is a chiral amino acid, and therefore, N-(3-Pyridinylcarbonyl)-Methionine and its derivatives can exist as different stereoisomers (enantiomers and diastereomers). It is well-established in medicinal chemistry that stereochemistry can have a profound impact on biological activity. mdpi.com

The differential activity of stereoisomers often arises from the three-dimensional nature of biological targets, such as enzymes and receptors. The binding pocket of a target is typically chiral, and thus, one stereoisomer may fit more snugly and form more favorable interactions than the other. mdpi.com

For N-(3-Pyridinylcarbonyl)-Methionine derivatives, it is crucial to investigate the biological activity of individual stereoisomers. For example, the L- and D-enantiomers of the parent compound may exhibit significantly different potencies. This investigation often requires stereoselective synthesis or chiral separation of the racemic mixture.

Table 2: Hypothetical In Vitro Activity of Stereoisomers

| Compound | Stereoisomer | IC50 (µM) |

| N-(3-Pyridinylcarbonyl)-Methionine | L-isomer | 1.5 |

| N-(3-Pyridinylcarbonyl)-Methionine | D-isomer | > 100 |

| Derivative X | (R,S)-diastereomer | 5.2 |

| Derivative X | (S,S)-diastereomer | 0.8 |

Understanding the stereochemical requirements for activity is a critical aspect of SAR studies and is essential for the development of highly potent and selective therapeutic agents.

Elucidation of Key Pharmacophores and Structural Motifs for Activity

The Nicotinoyl Moiety:

The 3-pyridinylcarbonyl group, also known as the nicotinoyl moiety, is a recognized pharmacophore in various biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket.

Studies on related compounds, such as N-nicotinoyl-γ-aminobutyric acid (Picamilon), have highlighted the importance of the nicotinoyl group for traversing biological membranes, including the blood-brain barrier. This is attributed to the modification of the physicochemical properties of the parent molecule (in that case, GABA) fda.gov. For N-(3-pyridinylcarbonyl)-methionine, the nicotinoyl group would similarly be expected to influence its solubility, lipophilicity, and ability to interact with specific receptors or enzymes.

In a series of novel amino acid-(N′-nicotinoyl) hydrazide derivatives, the nicotinoyl moiety was integral to their antimicrobial activity researchgate.net. While this is a different class of molecules, it underscores the potential of the 3-pyridinylcarbonyl group to be a key feature for biological efficacy.

The Methionine Residue:

The methionine component of the molecule introduces several important structural features. The carboxylic acid group provides a site for ionic interactions or hydrogen bonding and is a key feature for its classification as an amino acid derivative. The thioether group in the side chain of methionine is of particular interest as it can participate in various interactions, including hydrophobic interactions and potential coordination with metal ions in metalloenzymes.

The flexibility of the methionine side chain allows it to adopt different conformations, which can be crucial for fitting into a specific binding site. The length and nature of the side chain are critical determinants of biological activity in many classes of compounds. For instance, in a study of N-acyl amino acids, the nature of the amino acid side chain was found to significantly influence the biological effects mdpi.com.

The Amide Linkage:

The amide bond connecting the nicotinoyl moiety and the methionine residue is a stable linkage that maintains the structural integrity of the molecule. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The planarity of the amide bond also imposes certain conformational constraints on the molecule, which can be important for its binding affinity to a target.

Hypothetical SAR and SPR Insights:

Based on the analysis of these structural components, a hypothetical SAR study of N-(3-pyridinylcarbonyl)-methionine derivatives could involve modifications at several positions to probe their impact on a specific biological activity. The following table illustrates potential modifications and their expected influence on activity, based on general principles of medicinal chemistry and findings from related compounds.

| Modification Site | Type of Modification | Potential Impact on Activity | Rationale |

| Pyridine Ring | Substitution with electron-donating or electron-withdrawing groups | Alteration of electronic properties and binding interactions | Modifying the pKa of the pyridine nitrogen and the ring's ability to participate in electronic interactions. |

| Pyridine Ring | Positional isomerization (e.g., 2- or 4-pyridinylcarbonyl) | Significant change in activity | Altering the geometry of the molecule and the position of the key hydrogen bond accepting nitrogen atom. |

| Methionine Side Chain | Replacement of the thioether with other functional groups (e.g., sulfoxide (B87167), sulfone) | Modulation of polarity and hydrogen bonding capacity | The oxidation state of the sulfur atom can influence solubility and interactions with the biological target. |

| Methionine Side Chain | Variation of the alkyl chain length | Optimization of hydrophobic interactions | Probing the size and shape of the binding pocket. |

| Amide Linkage | N-methylation | Loss of hydrogen bond donating capability | May decrease binding affinity if the N-H hydrogen bond is critical for interaction with the target. |

The following interactive data table summarizes hypothetical activity data for a series of N-(3-pyridinylcarbonyl)-methionine derivatives, illustrating how SAR data might be presented. The activity data is purely illustrative and intended to demonstrate the principles of SAR.

| Compound | R1 (Pyridine Ring Substitution) | R2 (Methionine Side Chain Modification) | Hypothetical IC50 (µM) |

| 1 | H | -S-CH3 | 10 |

| 2 | 6-Cl | -S-CH3 | 5 |

| 3 | H | -SO-CH3 | 25 |

| 4 | H | -CH2-CH3 | 50 |

| 5 | 6-OCH3 | -S-CH3 | 15 |

In Vitro Biotransformation and Metabolic Fate of N 3 Pyridinylcarbonyl Methionine

Identification of In Vitro Metabolites Using Hepatic Microsomes and Cytosolic Fractions

No published research was found that details the in vitro metabolites of N-(3-pyridinylcarbonyl)-methionine when incubated with hepatic microsomes or cytosolic fractions.

There are no specific data available from in vitro studies to characterize the Phase I metabolic pathways for N-(3-pyridinylcarbonyl)-methionine. This includes a lack of information on potential oxidation, reduction, or hydrolysis of the compound by liver enzymes. While the constituent parts of the molecule, the pyridine (B92270) ring and the methionine residue, are known to undergo metabolic transformations, the specific metabolic fate of the combined molecule has not been documented.

Information regarding the Phase II metabolic pathways, such as conjugation reactions (e.g., glucuronidation, sulfation, or glutathione (B108866) conjugation), for N-(3-pyridinylcarbonyl)-methionine is not available in the scientific literature.

Enzyme Kinetics of Biotransformation Reactions In Vitro

No studies were identified that have determined the enzyme kinetic parameters (e.g., K_m and V_max) for the biotransformation of N-(3-pyridinylcarbonyl)-methionine in any in vitro system.

Role of Specific Cytochrome P450 Isoforms and Other Metabolic Enzymes

There is no published information identifying the specific cytochrome P450 (CYP) isoforms or other metabolic enzymes (e.g., flavin-containing monooxygenases, esterases, or conjugating enzymes) responsible for the metabolism of N-(3-pyridinylcarbonyl)-methionine.

Stability Studies in Biological Matrices In Vitro (e.g., Plasma, Buffer Systems)

No data from in vitro stability studies of N-(3-pyridinylcarbonyl)-methionine in biological matrices such as plasma or various buffer systems could be located in the scientific literature. Therefore, its stability under these conditions remains uncharacterized.

Computational Chemistry and Molecular Modeling of N 3 Pyridinylcarbonyl Methionine

Molecular Docking Simulations for Target Identification and Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(3-Pyridinylcarbonyl)-Methionine, this approach is instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-protein complex.

Once a potential protein target is identified, molecular docking simulations place N-(3-Pyridinylcarbonyl)-Methionine into the binding site to determine the most energetically favorable conformation, known as the binding mode. Analysis of this predicted pose reveals crucial ligand-protein interactions.

The key structural features of N-(3-Pyridinylcarbonyl)-Methionine that dictate its binding are the pyridine (B92270) ring, the amide linkage, the flexible thioether side chain, and the carboxyl group. These moieties can participate in a variety of non-covalent interactions:

Hydrogen Bonds: The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms of the amide group can act as hydrogen bond acceptors and donors, respectively. The terminal carboxyl group is also a potent hydrogen bond participant.

Hydrophobic Interactions: The ethyl-methyl-sulfide portion of the methionine side chain can form favorable hydrophobic contacts with nonpolar residues such as valine, leucine, and isoleucine within the protein's binding pocket.

Aromatic Interactions: The pyridine ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Sulfur Interactions: The sulfur atom in the methionine side chain can participate in specific sulfur-aromatic or S-π interactions, which are recognized as important contributors to protein structure and ligand binding. nih.govnih.gov

These interactions are quantified by scoring functions within the docking software, which estimate the binding affinity, typically in kcal/mol. A lower binding energy score suggests a higher predicted affinity. researchgate.net

| Ligand Moiety | Protein Residue (Example) | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Pyridine Nitrogen | CYS-852 (Backbone NH) | Hydrogen Bond | 2.9 |

| Amide Carbonyl Oxygen | LYS-745 (Side Chain NH3+) | Hydrogen Bond / Salt Bridge | 2.8 |

| Methionine CH2-S-CH3 | LEU-844, VAL-726 | Hydrophobic Interaction | 3.5 - 4.0 |

| Pyridine Ring | PHE-856 | π-π Stacking | 3.8 |

| Methionine Sulfur | PHE-856 | S-π Interaction | 4.1 |

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. mdpi.commdpi.com In the context of N-(3-Pyridinylcarbonyl)-Methionine, this can be applied in two ways:

Target Identification: The structure of N-(3-Pyridinylcarbonyl)-Methionine can be used as a query to dock against a library of known protein structures. This "inverse docking" approach can identify potential, previously unknown protein targets for the compound.

Hit Identification: If a specific protein target for N-(3-Pyridinylcarbonyl)-Methionine is known, a large database of other small molecules can be screened against its binding site. nih.gov This helps identify other compounds that may have similar or improved binding affinity, providing a starting point for lead optimization. nih.gov

The process involves high-throughput docking where thousands to millions of compounds are rapidly evaluated. The top-scoring compounds are then selected for further computational analysis and subsequent experimental validation. mdpi.com

| Step | Description | Tools/Software (Examples) |

|---|---|---|

| 1. Target Preparation | Obtain and prepare the 3D structure of the target protein (e.g., from PDB). Add hydrogens, assign charges, and define the binding site. | Schrödinger Maestro, UCSF Chimera |

| 2. Ligand Library Preparation | Obtain a library of small molecules (e.g., ZINC database, in-house library) and prepare them for docking (generate 3D conformers, assign charges). | Open Babel, RDKit |

| 3. High-Throughput Docking | Dock the entire ligand library into the prepared protein binding site using a fast and efficient docking algorithm. | AutoDock Vina, Glide, iDock |

| 4. Hit Selection & Filtering | Rank compounds based on docking score. Apply filters for drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET properties. | Custom scripts, FAF-Drugs4 |

| 5. Post-Processing | Visually inspect the binding modes of top hits and perform more accurate binding energy calculations on a smaller subset. | Discovery Studio, PyMOL |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org This allows for a more detailed analysis of the conformational flexibility of N-(3-Pyridinylcarbonyl)-Methionine and the stability of its interactions with a target protein.

MD simulations model the behavior of N-(3-Pyridinylcarbonyl)-Methionine in different environments. By simulating the compound in a box of explicit water molecules, its intrinsic flexibility and preferred solution-phase conformations can be determined. ru.nl The flexible methionine side chain can adopt various rotameric states, and these simulations quantify the energy barriers and populations of these conformers. researchgate.net

When simulated within a protein binding site, the dynamics of the ligand-protein complex are observed. ucsf.edu This analysis can reveal:

Binding Pose Stability: Whether the initial docked pose is stable over the simulation time (e.g., nanoseconds to microseconds). Root Mean Square Deviation (RMSD) is often used to track this stability.

Interaction Persistence: The percentage of simulation time that key interactions (like hydrogen bonds) are maintained.

Conformational Changes: How the ligand and protein adapt to each other's presence. The ligand may adopt a bound conformation that is different from its preferred state in solution. nih.gov

| Dihedral Name | Defining Atoms | Description of Motion |

|---|---|---|

| χ1 | N - Cα - Cβ - Cγ | Rotation around the first bond of the side chain. |

| χ2 | Cα - Cβ - Cγ - Sδ | Rotation around the second bond of the side chain. |

| χ3 | Cβ - Cγ - Sδ - Cε | Rotation around the thioether bond, influencing methyl group position. |

| ω | C(pyridinyl) - C(carbonyl) - N(amide) - Cα | Rotation around the amide bond, typically restricted. |

MD simulations form the basis for more rigorous methods to calculate the binding free energy (ΔG_bind), which is a more accurate predictor of binding affinity than docking scores. These methods account for enthalpic and entropic contributions to binding. wustl.edu

Common approaches include:

MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) methods calculate the binding energy by combining molecular mechanics energy terms with continuum solvation models. They are computationally less expensive than more rigorous methods and are widely used for re-ranking docked poses. nih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These "alchemical" methods are among the most accurate for calculating relative binding free energies between two similar ligands. nih.gov They involve computationally transforming one ligand into another in both the solvated state and the protein-bound state, providing a precise measure of the change in binding affinity. wustl.eduscispace.com Absolute binding free energies can also be calculated, though they are more computationally intensive. semanticscholar.org

| Method | Primary Output | Computational Cost | Typical Accuracy |

|---|---|---|---|

| Docking Score | Estimated Binding Affinity | Low (seconds/ligand) | Qualitative (ranking) |

| MM/PBSA, MM/GBSA | Estimated Binding Free Energy | Medium (hours/ligand) | Semi-quantitative |

| FEP, TI | Relative or Absolute Binding Free Energy | High (days-weeks/ligand pair) | High (often < 1-2 kcal/mol error) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, often using Density Functional Theory (DFT), provide the most accurate description of a molecule's electronic structure. rsc.org Unlike molecular mechanics, which relies on empirical force fields, QC methods solve approximations to the Schrödinger equation. For N-(3-Pyridinylcarbonyl)-Methionine, these calculations are used to understand its intrinsic electronic properties and reactivity, which ultimately govern its intermolecular interactions. nih.gov

Key properties derived from QC calculations include:

Molecular Geometry: Optimization of the molecule's 3D structure to find its lowest energy conformation in the gas phase or with an implicit solvent model.

Electrostatic Potential (ESP): An ESP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential, e.g., near the pyridine nitrogen and carbonyl oxygen) and electron-poor (positive potential, e.g., near the amide hydrogen) regions. This map is crucial for understanding potential hydrogen bonding and electrostatic interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability. mdpi.com

Partial Atomic Charges: QC methods provide a more accurate determination of the partial charge on each atom compared to empirical methods. These charges can then be used to improve the parameters for classical MD simulations.

| Property | Calculated Value (Hypothetical) | Interpretation |

|---|---|---|

| Total Dipole Moment | 3.5 Debye | Indicates a polar molecule capable of strong dipole-dipole interactions. |

| HOMO Energy | -6.8 eV | Energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability. |

| ESP Minimum | -55 kcal/mol (on Carbonyl O) | Most favorable site for electrophilic attack or hydrogen bond donation. |

| ESP Maximum | +45 kcal/mol (on Amide H) | Most favorable site for nucleophilic attack or hydrogen bond acceptance. |

HOMO/LUMO Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. ossila.comutexas.edu The HOMO represents the orbital from which an electron is most likely to be donated, and its energy level is indicative of the molecule's ionization potential. ossila.com Conversely, the LUMO is the lowest energy orbital that can accept an electron, and its energy level relates to the molecule's electron affinity. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized. wikipedia.org For N-(3-Pyridinylcarbonyl)-Methionine, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom of the methionine residue and the pyridine ring, while the LUMO is likely distributed over the electron-deficient pyridinylcarbonyl system.

A theoretical calculation of the HOMO and LUMO energies for N-(3-Pyridinylcarbonyl)-Methionine would provide quantitative insights into its electronic behavior. The following table presents illustrative data for such an analysis, based on typical values for similar organic molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgyoutube.com These maps are invaluable for predicting how a molecule will interact with other molecules, including biological targets like proteins and enzymes. uni-muenchen.de The MEP surface is typically color-coded to represent different regions of electrostatic potential. Regions of negative potential, usually colored red or yellow, indicate areas with a high electron density and are prone to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, correspond to areas with a lower electron density and are susceptible to nucleophilic attack. researchgate.net Green areas represent neutral or weakly charged regions. researchgate.net

For N-(3-Pyridinylcarbonyl)-Methionine, the MEP surface would likely reveal a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, highlighting these as potential sites for hydrogen bonding or interaction with positively charged residues in a biological target. A positive potential would be expected around the amide proton and the hydrogen atoms of the methionine side chain. Understanding the MEP is crucial for predicting the non-covalent interactions that would govern the binding of N-(3-Pyridinylcarbonyl)-Methionine to a receptor.

In Silico Prediction of ADME Parameters for Research Design

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. numberanalytics.com In silico ADME prediction has become an essential component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures. nih.govnih.gov Various computational models are employed to predict these properties based on the molecule's structure. numberanalytics.com

Theoretical Absorption and Distribution Potential

The absorption and distribution of a drug are influenced by several physicochemical properties, including its molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors. These parameters are often evaluated in the context of "drug-likeness" rules, such as Lipinski's Rule of Five.

The following table provides a set of predicted ADME parameters for N-(3-Pyridinylcarbonyl)-Methionine, illustrating its potential for oral bioavailability based on these widely accepted criteria.

| ADME Parameter | Predicted Value |

|---|---|

| Molecular Weight (g/mol) | 254.31 |

| LogP (Octanol-Water Partition Coefficient) | 1.2 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area (TPSA) (Ų) | 85.9 |

These theoretical values suggest that N-(3-Pyridinylcarbonyl)-Methionine possesses physicochemical properties that are generally favorable for good absorption and distribution.

Theoretical Metabolic Soft Spots

Metabolic soft spots are chemically labile sites within a molecule that are most susceptible to metabolic transformation by enzymes, primarily the cytochrome P450 (CYP) family. nih.gov Identifying these soft spots is crucial for improving the metabolic stability of a drug candidate. novartis.com Computational tools can predict these sites by considering factors such as the reactivity of different atoms and their accessibility to metabolic enzymes. nih.govacs.org

For N-(3-Pyridinylcarbonyl)-Methionine, several potential metabolic soft spots can be identified based on its structure:

The methyl group of the methionine side chain: This is a common site for oxidation.

The methylene (B1212753) groups in the methionine side chain: These can also be targets for hydroxylation.

The pyridine ring: Aromatic hydroxylation is a common metabolic pathway.

The amide bond: While generally stable, it could be subject to hydrolysis.

Understanding these potential metabolic liabilities allows for the design of analogues with improved metabolic stability, for instance, by replacing susceptible hydrogen atoms with fluorine or by introducing steric hindrance to block enzymatic access.

De Novo Design Strategies Based on Computational Models

De novo drug design involves the computational creation of novel molecular structures with desired properties. nih.govnumberanalytics.com This approach can be particularly powerful when starting from a lead compound like N-(3-Pyridinylcarbonyl)-Methionine. By leveraging the computational models discussed above, new molecules can be designed with the aim of improving potency, selectivity, or pharmacokinetic properties.

Computational strategies for de novo design based on N-(3-Pyridinylcarbonyl)-Methionine could include:

Fragment-based growing: Using the core structure of N-(3-Pyridinylcarbonyl)-Methionine as a starting point and computationally adding new functional groups to explore interactions with a target binding site.

Scaffold hopping: Replacing the central scaffold of the molecule with different chemical moieties while maintaining the key pharmacophoric features identified from the HOMO/LUMO and MEP analyses. ethz.ch

Multi-objective optimization: Employing algorithms that simultaneously optimize several parameters, such as binding affinity, ADME properties, and synthetic accessibility, to generate novel and promising drug candidates. core.ac.uk

These computational approaches can significantly accelerate the drug discovery process by exploring a vast chemical space and prioritizing the synthesis of compounds with the highest probability of success. deeporigin.com

Future Research Directions and Theoretical Applications of N 3 Pyridinylcarbonyl Methionine Scaffolds

Development of N-(3-Pyridinylcarbonyl)-Methionine as Probes for Biological Research

The development of chemical probes is essential for dissecting complex biological processes. The N-(3-Pyridinylcarbonyl)-Methionine scaffold can be theoretically elaborated into sophisticated tools for studying cellular functions.

Fluorescent probes are invaluable for visualizing and tracking biological molecules and events in living systems. nih.gov A key future direction is the synthesis of fluorescently labeled analogs of N-(3-Pyridinylcarbonyl)-Methionine. This could be achieved by conjugating a fluorophore to the scaffold. The choice of fluorophore would depend on the specific application, with considerations for factors such as quantum yield, photostability, and spectral properties. biorxiv.org For instance, BODIPY-based dyes offer a versatile platform for creating fluorescent probes with a range of emission wavelengths. rsc.org

The design of such probes could involve attaching the fluorescent tag at various positions on the N-(3-Pyridinylcarbonyl)-Methionine molecule, for example, on the pyridine (B92270) ring or the methionine side chain. The resulting fluorescent analogs could be used to study the cellular uptake, distribution, and potential biological targets of the parent compound.

Table 1: Conceptual Design of Fluorescently Labeled N-(3-Pyridinylcarbonyl)-Methionine Analogs

| Fluorophore | Potential Attachment Site | Theoretical Application |

| Fluorescein | Pyridine ring (via a linker) | Cellular imaging, uptake studies |

| Rhodamine | Methionine carboxyl group | Live-cell tracking, colocalization studies |

| BODIPY | Pyridine ring | Ratiometric sensing, dynamic process monitoring |

| Cyanine Dyes | Methionine amino group | In vivo imaging (near-infrared) |

Identifying the cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. Affinity-based protein profiling (ABPP) is a powerful technique for this purpose, often employing probes equipped with an affinity tag. rsc.org Future research could focus on developing N-(3-Pyridinylcarbonyl)-Methionine derivatives that incorporate an affinity tag, such as biotin (B1667282) or a poly-histidine tag (His-tag). nih.govresearchgate.net These tags facilitate the isolation of protein-probe complexes from cell lysates using affinity chromatography. researchgate.net

The design of these affinity probes would require the strategic placement of the tag to minimize interference with the compound's binding to its target. Once the protein-probe complex is isolated, the target protein can be identified using mass spectrometry. This approach would be instrumental in elucidating the biological pathways modulated by N-(3-Pyridinylcarbonyl)-Methionine.

Table 2: Conceptual Affinity Tags for N-(3-Pyridinylcarbonyl)-Methionine

| Affinity Tag | Linker Type | Target Isolation Method |

| Biotin | Long-chain PEG | Streptavidin affinity chromatography |

| His-tag (6xHis) | Short alkyl chain | Immobilized metal affinity chromatography (IMAC) |

| FLAG-tag | Peptide linker | Anti-FLAG antibody immunoprecipitation |

Exploration of N-(3-Pyridinylcarbonyl)-Methionine Derivatives in Chemical Genetics

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful alternative to traditional genetic methods. ucsf.eduresearchgate.net The N-(3-Pyridinylcarbonyl)-Methionine scaffold could be systematically modified to generate a library of derivatives. This library could then be screened in various cellular or organismal models to identify compounds with interesting biological activities.

A key strategy in chemical genetics is the development of "bump-hole" approaches, where an enzyme is engineered to accept a modified inhibitor that does not bind to the wild-type enzyme. nih.gov This allows for the highly specific inhibition of a single target. Future work could explore the possibility of designing N-(3-Pyridinylcarbonyl)-Methionine derivatives that could serve as specific inhibitors for engineered kinases or other enzymes.

Potential as Scaffolds for Novel Bioactive Agents (Conceptual Frameworks)

The pyridine nucleus is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov The combination of a pyridine ring with a methionine residue in N-(3-Pyridinylcarbonyl)-Methionine offers a unique starting point for the design of novel bioactive agents.

Conceptual frameworks for future drug discovery efforts could focus on modifying the scaffold to target specific enzyme families or protein-protein interactions. For example, the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The methionine portion could be modified to enhance solubility, cell permeability, or to introduce additional interaction points. The discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold active against cancer cells highlights the potential of exploring new chemical families for therapeutic purposes. nih.gov

Integration of Omics Data for Mechanistic Elucidation

To gain a comprehensive understanding of the biological effects of N-(3-Pyridinylcarbonyl)-Methionine and its derivatives, future studies should integrate multi-omics data. nih.govmdpi.com This would involve treating cells or organisms with the compound and then analyzing the resulting changes in the transcriptome, proteome, and metabolome.

By correlating changes across these different molecular layers, it may be possible to identify the key pathways and networks that are perturbed by the compound. nih.govplos.org For example, transcriptomic data might reveal the upregulation of certain genes, while proteomic data could confirm the increased expression of the corresponding proteins. Metabolomic data could then show the downstream consequences of these changes on cellular metabolism. This integrated approach would provide a systems-level view of the compound's mechanism of action.

Emerging Methodologies in the Study of Amide-Based Compounds

The amide bond is a fundamental linkage in chemistry and biology. Recent years have seen the development of new methodologies for the synthesis and study of amide-based compounds. researchgate.net Future research on N-(3-Pyridinylcarbonyl)-Methionine should leverage these emerging techniques.

For instance, advances in catalytic methods for amide bond formation could facilitate the synthesis of a diverse library of derivatives. acs.org Furthermore, new analytical techniques, such as advanced mass spectrometry and NMR methods, could be employed to study the structure and dynamics of N-(3-Pyridinylcarbonyl)-Methionine and its interactions with biological macromolecules. The development of novel chemical probes and labeling strategies will also be crucial for advancing our understanding of this and other amide-based compounds. nih.gov

Q & A

Basic: What synthetic strategies are effective for preparing Methionine, N-(3-pyridinylcarbonyl)-, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling L-methionine with 3-pyridinylcarbonyl chloride under Schotten-Baumann conditions. Key steps include:

- Activation: Dissolve methionine in a basic aqueous solution (e.g., NaOH) to deprotonate the amino group.